molecular formula C17H11Cl2N3OS B2605782 (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide CAS No. 476627-48-2

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2605782
CAS No.: 476627-48-2
M. Wt: 376.26
InChI Key: JJPDBLRQFVKPCY-QURGRASLSA-N
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Description

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound, in particular, features a thiophene ring substituted with dichloro groups and a phenyldiazenylphenyl moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: The phenyldiazenyl group can be reduced to aniline derivatives using reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.

    Substitution: The dichloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH)

    Reduction: Na₂S₂O₄, palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Ammonia (NH₃), thiols, solvents like dimethylformamide (DMF)

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Aniline derivatives

    Substitution: Amino-thiophene derivatives, thio-thiophene derivatives

Scientific Research Applications

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorothiophene: A simpler thiophene derivative with similar chlorination but lacking the phenyldiazenylphenyl moiety.

    N-Phenylthiophene-3-carboxamide: Lacks the dichloro substituents and the phenyldiazenyl group.

    4-(Phenyldiazenyl)aniline: Contains the phenyldiazenyl group but lacks the thiophene ring and carboxamide group.

Uniqueness

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide is unique due to its combination of a dichloro-substituted thiophene ring and a phenyldiazenylphenyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-N-(4-phenyldiazenylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS/c18-15-10-14(16(19)24-15)17(23)20-11-6-8-13(9-7-11)22-21-12-4-2-1-3-5-12/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPDBLRQFVKPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701038950
Record name 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476627-48-2
Record name 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701038950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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